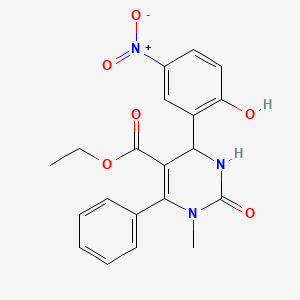
Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by cyclization and esterification. The reaction conditions often require controlled temperatures and solvents such as ethanol or methanol.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi:
- Bacterial Activity : The compound has shown significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
- Fungal Activity : It also displays antifungal properties against Candida albicans and Cryptococcus neoformans, with MIC values indicating effective inhibition at concentrations below 250 µg/mL .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrimidine ring may interact with nucleic acids or proteins, influencing cellular processes.
Research Findings
Several studies have documented the biological activity of related compounds, highlighting the importance of structural features on their efficacy:
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Ethyl 4-(2-hydroxy-5-nitrophenyl)-1-methyl-2-oxo-6-phenyl-tetrahydropyrimidine | Antibacterial | 32 - 128 | S. aureus, E. coli |
| Methylated derivatives | Antifungal | ≤ 250 | C. albicans, C. neoformans |
| Unsubstituted analogs | Moderate activity | > 250 | Various |
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various tetrahydropyrimidine derivatives, revealing that those with ethyl substitutions exhibited enhanced activity against multiple bacterial strains compared to their methylated counterparts .
- Antifungal Assessment : Another investigation focused on the antifungal properties against C. neoformans, demonstrating that certain structural modifications significantly improved potency, suggesting that the presence of specific functional groups is critical for enhancing biological activity .
Properties
IUPAC Name |
ethyl 6-(2-hydroxy-5-nitrophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-3-29-19(25)16-17(14-11-13(23(27)28)9-10-15(14)24)21-20(26)22(2)18(16)12-7-5-4-6-8-12/h4-11,17,24H,3H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLDYPSPROROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC(=C2)[N+](=O)[O-])O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














